Mannitol

Description

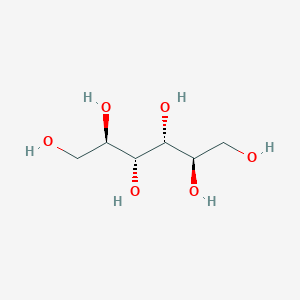

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023235, DTXSID30858955 | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 300 °F (NTP, 1992) | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |

CAS No. |

69-65-8, 87-78-5 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Catalytic Hydrogenation of Fructose

The predominant industrial method involves hydrogenating high-fructose feedstocks under elevated temperatures (100–150°C) and pressures (100–150 psi) using nickel-based catalysts. Fructose sources include hydrolyzed sucrose (invert sugar) or starch-derived high-fructose corn syrup (HFCS). Chromatographic purification precedes hydrogenation to achieve 90–95% fructose purity, which is critical for maximizing this compound yield.

The reaction mechanism proceeds via heterogeneous catalysis, where fructose adsorbs onto the nickel surface, undergoes hydrogenation at the ketone group, and desorbs as a mixture of this compound and sorbitol. Typical yields range from 48% to 50% this compound, with sorbitol constituting the remainder. Recent innovations employ bimetallic nanocatalysts (e.g., PVP-stabilized CoNiB) to enhance selectivity, achieving 55% this compound yield while reducing metal leaching.

Table 1: Comparative Performance of Catalysts in Fructose Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psi) | This compound Yield (%) | Byproducts |

|---|---|---|---|---|

| Raney Nickel | 120 | 120 | 48–50 | Sorbitol, Glucose |

| CoNiB Nanocatalyst | 100 | 100 | 55 | Trace Sorbitol |

Substrate Optimization and Cost Challenges

Economic viability hinges on feedstock selection. Starch-derived HFCS is cost-effective but requires multi-step enzymatic processing (α-amylase, glucoamylase, glucose isomerase) to yield fructose. In contrast, sucrose hydrolysis provides simpler invert sugar but at higher raw material costs. Industrial facilities often blend substrates; for example, combining HFCS (42% fructose) with invert sugar (50% fructose) improves yield-to-cost ratios.

A critical limitation is the racemic product mixture, necessitating energy-intensive crystallization for this compound isolation. Advances in membrane filtration and simulated moving bed (SMB) chromatography have reduced purification costs by 20–30% compared to traditional fractional crystallization.

Biotechnological Production of this compound

Microbial Fermentation Using Lactic Acid Bacteria

Heterofermentative lactic acid bacteria (LAB), particularly Leuconostoc pseudomesenteroides and Lactobacillus intermedius, convert fructose into this compound via the this compound dehydrogenase (MDH) pathway. These strains co-metabolize glucose and fructose in a 1:2 ratio, regenerating NADH through glucose dehydrogenase (GDH) activity. Fed-batch bioreactors achieve yields up to 213 g/L this compound, with volumetric productivities of 4.7–5.9 g/L/h.

Table 2: this compound Production by Microbial Strains

| Microorganism | Substrate | Bioreactor Mode | Yield (g/L) | Productivity (g/L/h) |

|---|---|---|---|---|

| L. intermedius NRRL B-3693 | Fructose | Fed-batch | 209 | 5.9 |

| Candida magnoliae | Fructose/Glucose | Continuous | 213 | 1.03 |

Metabolic Engineering and Cofactor Regeneration

Genetic modifications in Escherichia coli and Bacillus megaterium have enabled overexpression of MDH and formate dehydrogenase (FDH) to address NADH limitation. For instance, B. megaterium expressing Leuconostoc MDH and Mycobacterium FDH achieves 22 g/L this compound in fed-batch systems by coupling formate oxidation to NADH regeneration. However, product inhibition (Ki = 45 mM for MDH) and high Km values for fructose (120 mM) limit substrate concentrations.

Natural Extraction of this compound

Supercritical Fluid Extraction from Seaweed

This compound constitutes 20–30% of dry weight in brown algae (Laminaria spp.) and 90% in plane tree exudates. Supercritical CO₂ extraction at 40–60°C and 100–300 bar efficiently isolates this compound with 76.75% yield, surpassing Soxhlet extraction (18% yield) in both purity and solvent efficiency. Subcritical water (150–250°C, 50 bar) further enhances extraction kinetics, reducing processing time by 40%.

Table 3: Extraction Efficiency by Method

| Method | Solvent | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Soxhlet | Ethanol/Water | 18 | 85 | High |

| Supercritical CO₂ | CO₂ | 76.75 | 98 | Low |

| Subcritical Water | H₂O | 82 | 95 | Moderate |

Challenges in Scale-Up

Despite ecological benefits, supercritical systems face industrial hesitancy due to high capital costs for pressure-resistant reactors. Hybrid approaches, such as subcritical water pre-treatment followed by enzymatic purification, are being piloted to balance scalability and sustainability.

Critical Factors Influencing Production Efficiency

pH and Temperature Optimization

Chemical Reactions Analysis

Oxidation Reactions

Mannitol undergoes oxidation under varying conditions, yielding products such as aldehydes, ketones, and acids. The reaction pathways depend on the oxidizing agent, pH, and catalysts.

Permanganate Oxidation in Acidic Media

In acidic conditions, permanganate (MnO₄⁻) oxidizes this compound to form aldehydes. The reaction is accelerated by picolinic acid promoters and micellar catalysts like sodium dodecylbenzene sulfonate (SDBS). Key findings include:

- Rate Enhancement : 2,3-dipicolinic acid (2,3-diPA) with SDBS increased reaction velocity by 120-fold compared to uncatalyzed paths .

- Mechanism : The reaction proceeds via a cyclic intermediate involving proton transfer, with hydroxyl groups in this compound facilitating electron donation .

Table 1: Kinetic Parameters for Permanganate Oxidation of this compound

| Promoter | Rate Constant (k₁, s⁻¹) | Activation Energy (ΔE‡, kJ/mol) |

|---|---|---|

| None | 0.0021 | 113.8 |

| 2,3-diPA + SDBS | 0.25 | 106.5 |

Periodate Oxidation in Alkaline Media

Periodate (IO₄⁻) preferentially oxidizes this compound over sorbitol due to differences in hydroxyl group geometry (trans vs. cis). Substrate inhibition occurs at high this compound concentrations due to stable periodate-mannitol complex formation .

Key Observations :

- Rate Dependency : First-order in periodate, fractional-order in hydroxide ions .

- Product : Formaldehyde and D-arabinose (via C–C bond cleavage) .

Table 2: Comparison of Oxidation Rates (Alkaline Medium)

| Substrate | Rate Constant (k₁, M⁻¹s⁻¹) |

|---|---|

| This compound | 0.045 |

| Sorbitol | 0.012 |

Complexation Reactions

This compound forms stable complexes with borate ions, enhancing boric acid’s acidity for precise titrations .

Mechanism :

- Boric acid (H₃BO₃) reacts with this compound to form a 1:1 complex, increasing its effective acidity (pKa reduced from 9.2 to 5.5) .

- Application : Used in analytical chemistry for boron quantification .

Equation :

Inhibition of Maillard Reaction

This compound acts as a Maillard reaction inhibitor by competitively binding to amino groups, preventing glycation and food browning .

Mechanism :

- Reduces formation of advanced glycation end-products (AGEs) by 60% in model systems .

- Applications : Stabilizes protein formulations and extends shelf life of baked goods .

Radical Scavenging Activity

This compound neutralizes reactive oxygen species (ROS), including hydroxyl radicals (- OH), via hydrogen atom donation .

Key Findings :

- Efficiency : Quenches 70% of - OH radicals in vitro .

- Biological Relevance : Protects hyaluronic acid (HA) fillers from oxidative degradation in cosmetic applications .

Equation :

Scientific Research Applications

Reduction of Intracranial Pressure

Mannitol is primarily used to reduce intracranial pressure (ICP) associated with cerebral edema. It works by creating an osmotic gradient that draws water out of the brain tissue into the bloodstream, thereby alleviating pressure within the cranial cavity. This application is crucial in conditions such as traumatic brain injury and stroke .

Management of Intraocular Pressure

In ophthalmology, this compound is utilized to decrease intraocular pressure in patients with glaucoma or during ocular surgeries. The compound's ability to increase plasma osmolality leads to fluid movement from the eye into the vascular system, effectively lowering pressure .

Renal Protection and Diuresis

This compound promotes diuresis in acute kidney injury (AKI) by preventing tubular obstruction and facilitating the excretion of toxic substances. It is particularly effective in the oliguric phase of renal failure, helping to maintain renal function during critical periods .

Cystic Fibrosis Treatment

Recently, this compound has been approved as an adjunct therapy for cystic fibrosis in adults. The inhaled form of this compound helps improve pulmonary function by altering airway surface liquid properties, enhancing mucociliary clearance .

Clinical Studies on Intracranial Pressure

A study demonstrated that this compound effectively reduced ICP in patients with severe traumatic brain injury. Patients receiving this compound showed a significant decrease in ICP compared to those receiving standard care alone .

Efficacy in Cystic Fibrosis

Clinical trials have shown that inhaled this compound significantly improves lung function and reduces exacerbations in cystic fibrosis patients. The osmotic effect enhances mucus clearance, which is vital for respiratory health in these patients .

Summary Table of this compound Applications

| Application | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Reduction of Intracranial Pressure | Osmotic gradient draws water from brain to bloodstream | Essential for managing traumatic brain injuries and strokes |

| Management of Intraocular Pressure | Increases blood plasma osmolality to reduce eye pressure | Important in glaucoma treatment and ocular surgeries |

| Renal Protection | Promotes diuresis and prevents tubular obstruction | Critical in acute kidney injury management |

| Cystic Fibrosis Treatment | Alters airway surface liquid properties | Enhances lung function and reduces respiratory exacerbations |

Mechanism of Action

Fluvastatin Sodium works by blocking the liver enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which facilitates an important step in cholesterol synthesis . This inhibition leads to a decrease in the production of cholesterol in the body, thereby reducing the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Comparison with Similar Compounds

Mannitol vs. Sorbitol

Physicochemical Properties :

Pharmaceutical Performance :

- In drug formulations, this compound’s non-hygroscopicity ensures tablet stability, while sorbitol is prone to moisture-induced degradation .

- This compound’s spray-dried forms (e.g., Parteck®M 100) enable faster drug release (e.g., carvedilol) compared to crystalline this compound or lactose due to higher surface area and sorbitol content .

Clinical Use :

- This compound, however, is FDA-approved for reducing intracranial pressure .

This compound vs. Erythritol

Physicochemical Properties :

This compound vs. Lactose

Drug Release Profiles :

Tablet Engineering :

- This compound provides superior compressibility and flowability compared to lactose, reducing the need for additional excipients .

Key Research Findings

Drug Delivery Performance

Clinical Efficacy in Cerebral Edema

Antioxidant Capacity

- This compound scavenges 75.6% of hydroxyl radicals at 1% concentration, outperforming rapeseed protein isolates (71.3%) but less than synthetic antioxidants like BHT .

Polymorphism and Industrial Relevance

This compound’s polymorphs (α, β, δ) influence drug release kinetics and stability:

- β-mannitol : Most stable, used in direct compression tablets.

- δ-mannitol : Higher solubility, suitable for lyophilized products.

- α-mannitol : Rare, formed under high humidity .

Biological Activity

Mannitol, a sugar alcohol (C₆H₁₄O₆), is widely recognized for its diverse biological activities, particularly in medical and microbiological applications. This article delves into the mechanisms through which this compound exerts its effects, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a naturally occurring polyol that is commonly used as a diuretic and as an osmotic agent in various medical treatments. It is also utilized in food and pharmaceutical industries due to its sweetening properties and low caloric content. Its biological activities are primarily attributed to its role in cellular metabolism and its effects on osmotic balance.

- Osmotic Effects : this compound elevates blood plasma osmolality, promoting the flow of water from tissues into the bloodstream. This property is particularly beneficial in treating conditions such as cerebral edema and increased intracranial pressure .

- Metabolism and Energy Production : this compound is metabolized into fructose via this compound-2-dehydrogenase (M2DH), which then enters glycolytic pathways. This conversion enhances energy production, especially under stress conditions .

- Antimicrobial Properties : Recent studies have highlighted this compound's potential as an antimicrobial agent. It has been shown to enhance the efficacy of certain antibiotics against bacterial pathogens by modulating osmotic stress responses .

Case Studies

-

This compound in Serum Killing Activity :

A study demonstrated that this compound significantly increased serum killing activity against Vibrio alginolyticus. The optimal concentration for enhancing this activity was found to be 5 mM, indicating a dose-dependent response . The underlying mechanism involves the activation of glycolysis and the pyruvate cycle, which are crucial for energy metabolism during bacterial infections. -

This compound's Role in Bacterial Stress Responses :

Research on Staphylococcus aureus revealed that intracellular this compound levels influence stress tolerance and pathogenicity. A knockout strain lacking this compound-1-phosphate dehydrogenase (M1PDH) exhibited reduced virulence when treated with this compound, underscoring its importance in bacterial survival under hostile conditions . -

Effects on Corneal Toxicity :

Another study assessed the effects of this compound on corneal toxicity when combined with various preservatives. Results indicated that while this compound can enhance antimicrobial activity, its concentration must be carefully managed to avoid potential toxicity to corneal tissues .

Data Table: Biological Activities of this compound

Q & A

Q. How to design ethical protocols for this compound trials in pediatric populations with cerebral edema?

- Methodological Guidance : Obtain informed assent/consent with age-appropriate documentation. Use weight-adjusted dosing and monitor electrolyte imbalances (e.g., hyponatremia) via point-of-care testing. Predefine stopping criteria (e.g., serum osmolality >320 mOsm/kg) and report adverse events using CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.